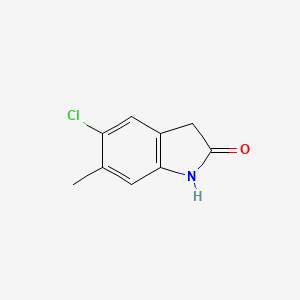

5-Chloro-6-methylindolin-2-one

Description

Significance of the Indolin-2-one Core in Modern Medicinal Chemistry Research

The indolin-2-one scaffold, also known as oxindole (B195798), is a bicyclic aromatic organic compound that has become a cornerstone in the design of novel therapeutic agents. chemscene.com Its rigid structure provides a fixed platform for the spatial orientation of various substituents, allowing for precise interactions with biological targets. This structural feature is a key reason for its classification as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets. chemscene.com

A primary area where the indolin-2-one core has demonstrated immense value is in the development of kinase inhibitors. chemscene.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. mdpi.com The indolin-2-one structure can be readily modified at various positions, particularly at the C3 position, to generate derivatives that exhibit potent and selective inhibition of different protein kinases. bldpharm.com This has led to the discovery of numerous anti-cancer agents. lupinepublishers.com

Furthermore, the versatility of the indolin-2-one scaffold extends beyond oncology. Researchers have successfully synthesized derivatives with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. evitachem.com The ability to introduce diverse functional groups onto the indolin-2-one core allows for the fine-tuning of a compound's physicochemical properties, such as solubility and bioavailability, which are critical for its development as a drug.

Historical Perspective on the Evolution of Indolin-2-one Derivatives in Drug Discovery

The journey of indolin-2-one derivatives in drug discovery has been marked by significant milestones, transitioning from initial observations of broad biological activity to the rational design of highly specific and potent therapeutic agents. Early research into this scaffold revealed its potential, but it was the targeted efforts against specific disease pathways that truly highlighted its importance.

A pivotal moment in the history of indolin-2-one-based drug discovery was the development of Sunitinib. This multi-targeted receptor tyrosine kinase inhibitor, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, validated the indolin-2-one scaffold as a viable platform for creating clinically successful drugs. nih.gov The success of Sunitinib spurred further investigation into other indolin-2-one derivatives as kinase inhibitors.

Another notable example is Nintedanib, an inhibitor of multiple tyrosine kinases, which has been approved for the treatment of idiopathic pulmonary fibrosis. chemscene.com The development of these drugs showcased the power of structure-activity relationship (SAR) studies, where systematic modifications of the indolin-2-one core led to compounds with improved efficacy and selectivity. nih.gov Earlier derivatives, such as Semaxanib, also played a crucial role in demonstrating the anti-angiogenic potential of this class of compounds, even though it did not achieve the same clinical success as later agents. mdpi.com

The evolution of indolin-2-one derivatives has also been driven by advancements in synthetic chemistry, allowing for the creation of more complex and diverse libraries of compounds for screening. This has expanded the therapeutic applications of this scaffold into areas like neurodegenerative diseases and inflammatory conditions. nih.govnih.gov

Contemporary Academic Relevance of the 5-Chloro-6-methylindolin-2-one Structural Motif and its Analogues

While a dedicated body of research solely on this compound is not extensively documented in publicly available literature, its structural motif and those of its close analogues are of significant contemporary interest in academic research. The presence of both a chloro and a methyl group on the benzene (B151609) ring of the indolin-2-one core is expected to modulate its electronic properties and lipophilicity, thereby influencing its biological activity.

The academic relevance of this structural motif can be understood by examining the research conducted on its analogues, particularly those with halogen and alkyl substitutions. For instance, the closely related compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one , has been synthesized and evaluated for its anti-inflammatory and analgesic properties. nih.govmdpi.com This research demonstrates that methylation at the 5-position, similar to the 6-position in the title compound, is a viable strategy for developing bioactive molecules.

Furthermore, various studies have explored the impact of chloro substitution at the 5-position of the indolin-2-one ring. Derivatives such as 3,3'-(1,3-phenylenebis(methaneylylidene))bis(5-chloroindolin-2-one) have been synthesized and investigated for their cytotoxic activities. researchgate.net The synthesis of 5-chloro-1-methylindoline-2,3-dione , a potential precursor to 5-chloro-1-methylindolin-2-one, has also been reported, indicating its utility as a building block in medicinal chemistry. bldpharm.com

The combination of a chloro and a methyl group on the indolin-2-one ring, as seen in This compound , represents a specific substitution pattern that researchers explore to optimize biological activity. For example, 6-Chloro-5-methylindoline-2,3-dione is commercially available, suggesting its use in the synthesis of novel compounds for screening. nih.gov The commercial availability of 4-Bromo-5-chloro-6-methylindolin-2-one further underscores the interest in multi-halogenated and alkylated indolin-2-one scaffolds for research purposes. lupinepublishers.com

The research on these analogues provides valuable insights into the potential of the this compound motif. The chloro group can enhance binding interactions with target proteins through halogen bonding and by modifying the electronic nature of the aromatic ring. The methyl group can influence steric interactions and lipophilicity, which can affect cell permeability and metabolic stability. The contemporary academic approach involves the synthesis of such specifically substituted indolin-2-ones to explore their potential as inhibitors of various enzymes, including kinases, or as ligands for other biological targets.

Detailed Research Findings on Analogues

To illustrate the therapeutic potential of substituted indolin-2-ones, the following tables summarize the biological activities of some representative analogues.

Table 1: Anti-inflammatory and Analgesic Activity of a 5-Methylindolin-2-one Analogue

| Compound | Biological Activity | Key Findings | Reference |

| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | Anti-inflammatory, Analgesic | Showed anti-inflammatory and analgesic activity comparable to the COX-2 inhibitor lumiracoxib. nih.govmdpi.com | nih.govmdpi.com |

| Inhibition of Cell Migration | Inhibited cell migration by 50.4% in a thioglycollate-induced peritonitis model. nih.govmdpi.com | nih.govmdpi.com |

Table 2: Cytotoxic Activity of 5-Chloroindolin-2-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3,3'-(1,3-phenylenebis(methaneylylidene))bis(5-chloroindolin-2-one) | Not Specified | Not Specified | researchgate.net |

| 3-(((1H-indol-3-yl)methylene)hydrazono)-5-chloroindolin-2-one | Not Specified | Not Specified |

Table 3: Kinase Inhibitory Activity of an Indolin-2-one Analogue

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| 6-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-3H-quinazolin-4-one | VEGFR-2 | 18.3 | mdpi.com |

| EGFR | 25.6 | mdpi.com | |

| CDK-2 | 31.4 | mdpi.com | |

| CDK-4 | 45.7 | mdpi.com |

These findings on closely related analogues underscore the continued academic interest in the indolin-2-one scaffold and its specifically substituted derivatives like this compound for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFBOSVCMONYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of the 5 Chloro 6 Methylindolin 2 One Core and Its Derivatives

Electrophilic and Nucleophilic Reactions of Substituted Indolin-2-ones

The reactivity of the 5-chloro-6-methylindolin-2-one core is characterized by the interplay of its lactam ring and the substituted aromatic system. The C3 position of the indolin-2-one ring is particularly notable for its ability to engage with both electrophiles and nucleophiles, often after initial functionalization.

Research into substituted indolin-2-ones has shown that the C3 position can be deprotonated to form an enolate, which then acts as a potent nucleophile. rsc.org This enolate can react with a variety of electrophiles, such as alkyl halides, aldehydes, and Michael acceptors, to introduce substituents at this position. rsc.org The presence of the electron-withdrawing chloro group at the C5 position can influence the acidity of the C3 proton, potentially facilitating enolate formation. Conversely, the electron-donating methyl group at C6 may slightly counteract this effect.

Furthermore, the aromatic ring itself is susceptible to electrophilic substitution. The directing effects of the chloro, methyl, and acylamino groups dictate the regioselectivity of these reactions. For instance, nitration of similar chloro-indanone structures occurs at specific positions governed by the existing substituents. prepchem.com

Nucleophilic attack is also a key transformation. While the core itself is not highly susceptible, derivatives such as 3-ylideneindolin-2-ones, which contain an exocyclic double bond at the C3 position, are excellent Michael acceptors. These derivatives react readily with a range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. nih.gov This reactivity is crucial for the synthesis of complex molecules with potential biological activity. nih.govmdpi.com

Table 1: Representative Nucleophilic and Electrophilic Reactions on the Indolin-2-one Core

| Reaction Type | Substrate | Reagent/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Addition | 3-Ylideneindolin-2-one | Piperidine, Ethanol | 3-(Piperidin-1-ylmethyl)indolin-2-one | ~85% |

| Electrophilic Alkylation | N-Boc-indolin-2-one | NaH, then Benzyl Bromide | 3-Benzyl-N-Boc-indolin-2-one | High |

| Cyanomethylation | 3-Substituted Oxindole (B195798) | Acetonitrile (B52724), t-BuOOt-Bu | 3-Substituted-3-(cyanomethyl)oxindole | 45-55% |

| Nucleophilic Substitution | 5-Chloroindolizine | Sodium Methoxide | 5-Methoxyindolizine | High |

Note: Data is compiled from studies on various substituted indolin-2-one and related heterocyclic systems to illustrate general reactivity patterns. nih.govnih.gov

Cycloaddition Reactions Involving Indolin-2-one Derivatives

Cycloaddition reactions are powerful tools for constructing complex cyclic and polycyclic systems in a stereocontrolled manner. Indolin-2-one derivatives, particularly those functionalized with an exocyclic double bond at the C3 position (methyleneindolinones), are excellent substrates for various cycloaddition reactions. mdpi.com

These derivatives serve as effective dipolarophiles or dienophiles. A common and synthetically valuable reaction is the [3+2] cycloaddition with azomethine ylides. researchgate.net This reaction, often catalyzed by metal salts (e.g., Ag(I) or Cu(II)) or performed under thermal conditions, generates spiro-pyrrolidinyl-oxindoles. researchgate.netnih.gov These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The reaction proceeds with high regioselectivity and diastereoselectivity, allowing for the creation of multiple stereocenters in a single step.

The general mechanism involves the generation of an azomethine ylide from the condensation of an α-amino acid with an aldehyde or ketone. This 1,3-dipole then reacts with the electron-deficient double bond of the methyleneindolinone to form a five-membered pyrrolidine (B122466) ring fused in a spirocyclic fashion to the oxindole core. The substituents on both the azomethine ylide and the indolin-2-one can be varied to create a diverse library of complex heterocyclic compounds. researchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions with Methyleneindolinone Derivatives

| Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Isatin + Sarcosine | N-Benzyl-3-methyleneindolin-2-one | Heat, Toluene | Spiro[indoline-3,2'-pyrrolidine] | >95:5 |

| Phenylglycine + Benzaldehyde | N-Acetyl-3-methyleneindolin-2-one | AgOAc, DBU, CH3CN | Spiro[indoline-3,2'-pyrrolidine] | 85:15 |

| Azirine | Quinolone (enol form) | Cu(OTf)2, DCE, 80 °C | Pyrrolo[3,2-c]quinolone | N/A |

Note: This table presents generalized data from studies on cycloaddition reactions of oxindole derivatives and related systems to illustrate the scope of the reaction. nih.gov

Hydrolytic Stability of this compound Analogues

The hydrolytic stability of the lactam (cyclic amide) bond within the indolin-2-one ring is a critical parameter, particularly for analogues developed for biological applications. The cleavage of this bond would lead to the opening of the five-membered ring, forming a substituted 2-aminophenylacetic acid derivative and altering its chemical and biological properties.

The stability of the lactam is influenced by pH and the electronic nature of the substituents on the aromatic ring. Under neutral physiological conditions (pH 7.4), the lactam ring in many indolin-2-one derivatives is generally stable. For example, stability studies on the closely related compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one demonstrated that the lactam function was stable and did not hydrolyze at pH 7.4 or under acidic conditions of pH 1.2. nih.gov

However, under strongly acidic or basic conditions, hydrolysis can be induced. The mechanism typically involves protonation of the carbonyl oxygen under acidic conditions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, followed by ring opening.

Table 3: General Hydrolytic Stability Profile of Substituted Indolin-2-ones

| Compound Class | pH Condition | Observation | Implication |

|---|---|---|---|

| N-Aryl-5-methylindolin-2-one | 1.2 (Simulated Gastric Fluid) | No significant hydrolysis observed | Stable to acidic conditions |

| N-Aryl-5-methylindolin-2-one | 7.4 (Simulated Intestinal Fluid) | No significant hydrolysis observed | Stable under physiological conditions |

| General Indolin-2-ones | > 10 (Strongly Basic) | Slow to moderate hydrolysis | Susceptible to degradation in strong base |

| General Indolin-2-ones | < 1 (Strongly Acidic) | Slow to moderate hydrolysis | Susceptible to degradation in strong acid |

Note: Data is generalized from stability studies on analogous structures, such as 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, to infer the likely behavior of the title compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5 Chloro 6 Methylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in a molecule. For 5-Chloro-6-methylindolin-2-one, the ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The aromatic region would feature two singlets corresponding to the protons at positions 4 and 7 on the benzene (B151609) ring. The aliphatic region would contain a singlet for the methyl group (CH₃) protons and another singlet for the methylene (B1212753) (CH₂) protons at position 3 of the indolinone core. A broad singlet, corresponding to the amine proton (N-H), would also be expected, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, nine distinct signals would be anticipated: six for the aromatic carbons (four quaternary and two CH), one for the carbonyl carbon (C=O), one for the aliphatic methylene carbon (CH₂), and one for the methyl carbon (CH₃).

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle. libretexts.orgsigmaaldrich.comtcichemicals.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sigmaaldrich.com For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of correlations between the isolated aromatic, methyl, and methylene proton signals, confirming their structural separation.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sigmaaldrich.com It would definitively link the proton signals to their attached carbon atoms, for instance, connecting the aromatic proton signals to their corresponding aromatic CH carbon signals, the methyl proton signal to the methyl carbon, and the methylene proton signal to the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. libretexts.orgsigmaaldrich.com Key HMBC correlations would be expected from the methyl protons to the C6 and C5 carbons of the aromatic ring, and from the methylene (C3) protons to the carbonyl carbon (C2) and adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the methylene protons at C3 and the aromatic proton at C4, confirming their proximity.

While specific experimental data for this compound is not widely available in published literature, a predicted set of NMR data based on the analysis of similar structures is presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0-8.5 | br s | 1H | N-H |

| ~ 7.15 | s | 1H | Ar-H (H7) |

| ~ 6.80 | s | 1H | Ar-H (H4) |

| ~ 3.55 | s | 2H | CH₂ (H3) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 177 | C2 (C=O) |

| ~ 142 | C7a |

| ~ 132 | C6 |

| ~ 130 | C5 |

| ~ 128 | C3a |

| ~ 125 | C7 |

| ~ 110 | C4 |

| ~ 36 | C3 (CH₂) |

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, including crystalline powders, amorphous solids, and polymers. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are dominated by these interactions, which provide rich information about the local structure, conformation, and packing in the solid state. Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. nih.gov

For this compound, SSNMR could be used to:

Study Polymorphism : Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct solid-state NMR spectra due to differences in molecular packing and conformation. scbt.com

Characterize Amorphous Content : Quantify the ratio of crystalline to amorphous material in a bulk sample.

Probe Intermolecular Interactions : Investigate intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which influence the crystal packing arrangement.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₉H₈ClNO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be readily identifiable from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data

| Formula | Calculated m/z ([M+H]⁺) |

|---|---|

| C₉H₉³⁵ClNO⁺ | 182.0367 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. vscht.cz LC-MS is widely used for analyzing complex mixtures, identifying impurities in pharmaceutical samples, and studying drug metabolism. vscht.czmasterorganicchemistry.com In the context of research on this compound, LC-MS would be applied to:

Purity Analysis : Assess the purity of a synthesized batch by separating the target compound from any starting materials, by-products, or degradation products.

Impurity Identification : Tentatively identify impurities by analyzing their mass spectra and fragmentation patterns.

Reaction Monitoring : Track the progress of a chemical reaction by monitoring the disappearance of reactants and the formation of the desired product over time.

The analysis of the molecular ion and its fragments helps to confirm the structure. The fragmentation of this compound would likely involve characteristic losses, such as the loss of CO, Cl, or cleavage of the heterocyclic ring, providing further structural evidence.

Predicted Major Mass Spectrum Fragments (Electron Ionization)

| m/z | Possible Fragment Identity |

|---|---|

| 181/183 | [M]⁺ (Molecular Ion) |

| 153/155 | [M - CO]⁺ |

| 146 | [M - Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these absorptions are characteristic of specific functional groups. The IR spectrum provides a quick and effective method for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to display several key absorption bands:

A strong, sharp absorption band around 1700-1725 cm⁻¹ , characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. libretexts.org

A moderate absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) due to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. libretexts.org

Absorptions just above 3000 cm⁻¹ due to the aromatic C-H stretching vibrations.

Bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3200 | Stretch | N-H |

| ~ 3050 | Stretch | Aromatic C-H |

| ~ 2950 | Stretch | Aliphatic C-H |

| ~ 1715 | Stretch | C=O (Lactam) |

| ~ 1600, 1480 | Stretch | Aromatic C=C |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and for computational modeling studies.

While a specific crystal structure for this compound is not publicly available in the Crystallography Open Database, the analysis of closely related substituted indolinone derivatives provides valuable insight into the data that such an experiment would yield. For instance, the crystallographic analysis of 5-Chloro-1-methylindoline-2,3-dione, a structurally similar compound, reveals detailed information about its solid-state conformation. researchgate.net In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, and thus the atomic positions.

The data obtained from such an analysis allows for the complete determination of the molecular geometry. For the indolinone core, this would confirm the planarity of the bicyclic system and the specific orientation of the chloro and methyl substituents on the benzene ring. Furthermore, crystallographic data illuminates the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆ClNO₂ |

| Formula Weight | 195.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3193 (3) |

| b (Å) | 5.8899 (3) |

| c (Å) | 19.2979 (9) |

| β (°) | 94.755 (2) |

| Volume (ų) | 827.81 (7) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components from a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are essential tools.

HPLC is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. It is particularly valuable for assessing the purity of a synthesized compound like this compound and for isolating it from reaction byproducts. The principle involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

While specific, validated HPLC methods for this compound are not detailed in readily available literature, a standard method can be proposed based on the analysis of similar aromatic, heterocyclic compounds. A reverse-phase C18 column is typically effective for such molecules, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis spectrophotometer, as the indolinone core contains a chromophore that absorbs UV light. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for identification, while the peak area from the detector's output corresponds to the compound's concentration.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 silica (B1680970) gel (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent A) and Water (Solvent B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (~25 °C) |

Thin Layer Chromatography is a rapid, simple, and inexpensive qualitative technique used extensively in synthetic organic chemistry. chemistryhall.com Its primary applications for this compound include monitoring the progress of its synthesis, identifying the presence of the compound in a mixture, and determining appropriate solvent systems for larger-scale purification via column chromatography. chemistryhall.comorientjchem.org

The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. chemistryhall.com The plate is then placed vertically in a sealed chamber with a shallow pool of a solvent mixture (the eluent). By capillary action, the eluent moves up the plate, and the components of the sample travel up the plate at different rates depending on their polarity and interaction with the stationary phase. In the synthesis of related indole (B1671886) derivatives, TLC on pre-coated silica gel plates is a standard method for confirming product formation and purity. orientjchem.org

The separation is visualized, often under UV light (at 254 nm), where UV-active compounds like this compound appear as dark spots. The position of the spot is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is characteristic for a given compound in a specific solvent system and provides a preliminary measure of its identity and purity.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol, with varying ratios |

| Sample Application | Applied as a small spot via a capillary tube |

| Development | Ascending development in a closed chamber saturated with eluent vapor |

| Visualization | UV lamp (254 nm) or chemical staining agents (e.g., potassium permanganate) |

Computational Chemistry and Molecular Modeling Investigations of 5 Chloro 6 Methylindolin 2 One Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular and effective framework for calculating the molecular properties and electronic structure of molecules in both gas and aqueous phases. mdpi.com DFT studies on 5-Chloro-6-methylindolin-2-one analogues focus on elucidating their intrinsic electronic properties, which are fundamental to understanding their chemical reactivity and stability. mdpi.com These calculations provide valuable data on the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital with space to accept electrons, thus governing the electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

DFT calculations are employed to determine the energies of these frontier orbitals. For analogues of this compound, this analysis helps predict their reactivity in chemical reactions and their potential to interact with biological receptors.

| Parameter | Value (eV) | Description |

| EHOMO | -3.85 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating ability. |

| ELUMO | -0.83 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting ability. |

| ΔEH-L | 3.02 | HOMO-LUMO energy gap; a key indicator of chemical reactivity and kinetic stability. |

Note: The data presented is representative of DFT calculations performed on structurally related heterocyclic compounds and serves as an illustrative example for this compound analogues. Actual values may vary based on the specific analogue and computational method.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov

Different colors on the MEP surface represent varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. nih.gov

Green: Denotes areas with zero or neutral potential. nih.gov

For this compound analogues, the MEP map would likely show a negative potential (red) around the carbonyl oxygen of the indolin-2-one core, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the N-H proton, indicating its role as a hydrogen bond donor. This analysis is crucial for understanding drug-receptor interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation, conformation, and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. nih.govnih.gov

For analogues of this compound, docking studies have been performed to evaluate their potential as inhibitors of specific enzymes. In one such study, indolin-2-one derivatives were docked against cytochrome c peroxidase. researchgate.net The simulations revealed that these compounds fit well within the active site of the receptor, and their binding was stabilized by a network of interactions.

The key interactions observed include:

Hydrophobic Interactions: Involving nonpolar residues of the protein.

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the active site.

π-Stacking: Interactions between the aromatic rings of the ligand and protein residues.

Electrostatic Bonds: Occurring between charged groups. researchgate.net

The binding affinity, often expressed as a negative score in kcal/mol, quantifies the strength of the interaction, with more negative values indicating stronger binding.

| Ligand Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indolin-2-one Analogue 1 | Cytochrome C Peroxidase (2X08) | -14.7 | TRP 51A, PHE 158A, LEU 171A, ALA 174A |

| Indolin-2-one Analogue 2 | Cytochrome C Peroxidase (2X08) | -14.0 | TRP 51A, LEU 171A, PHE 266A, LEU 269A |

Source: Data is based on findings from studies on indolin-2-one analogues. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and conformational changes of a protein-ligand complex over time, providing critical information about its stability and flexibility in a simulated physiological environment. mdpi.commdpi.com

In the context of this compound analogues, MD simulations are performed on the docked complexes to validate the docking results and assess the stability of the binding. researchgate.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable and converging RMSD plot indicates that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. Higher RMSF values suggest more mobile regions, which can be important for ligand binding and conformational changes.

MD simulations on indolin-2-one analogues complexed with their target proteins have shown that the ligands remain stably bound within the active site throughout the simulation, confirming the favorable interactions predicted by docking. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities.

Developing a QSAR model involves several steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested.

For indole-based compounds, structure-activity relationship studies have shown that substituents at different positions significantly influence their affinity and functional activity at biological targets. nih.gov For instance, substitutions at the indole (B1671886) N(1)- and 5-positions can modulate a compound's activity, turning a full agonist into an antagonist. nih.gov A QSAR model for this compound analogues would quantify these relationships, enabling the prediction of activity for new, unsynthesized compounds and guiding the design of more potent molecules.

| Molecular Descriptor | Correlation with Activity | Rationale |

| LogP (Hydrophobicity) | Positive | Increased hydrophobicity may enhance membrane permeability and access to the target site. |

| Molecular Weight | Negative | Larger molecules may have reduced bioavailability or poor fit within the binding pocket. |

| Hydrogen Bond Donors/Acceptors | Optimal Range | A specific number of hydrogen bond donors and acceptors is often required for optimal receptor binding. |

| Topological Polar Surface Area (TPSA) | Negative | High TPSA can limit cell membrane penetration, reducing activity in cell-based assays. |

Note: This table is a conceptual representation of how different descriptors in a QSAR model for this compound analogues might correlate with biological activity.

In Silico Approaches to Reaction Mechanism Elucidation

In silico computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. nih.gov These approaches allow researchers to map out the entire reaction pathway, identify intermediate structures, and calculate the energies of transition states. mdpi.com This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions to improve yields and selectivity.

For a compound like this compound, computational studies can be used to investigate various reactions, such as its synthesis or potential metabolic pathways. By modeling the reaction at a quantum-chemical level, researchers can:

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur, providing insight into the reaction rate.

Identify Transition States: Characterize the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products.

Analyze Reaction Intermediates: Investigate the structure and stability of any intermediate species formed during the reaction.

Evaluate Different Pathways: Compare the energetics of multiple possible reaction mechanisms to determine the most favorable route.

For example, DFT calculations could be used to study the mechanism of N-alkylation at the indole nitrogen of this compound, helping to explain the regioselectivity and reactivity observed experimentally.

Structure Activity Relationship Sar Analyses for 5 Chloro 6 Methylindolin 2 One Analogues

Influence of Substituents at Indolin-2-one Ring Positions (N-1, C-3, C-5, C-6) on Biological Activity

The biological activity of indolin-2-one derivatives is highly sensitive to the nature and position of substituents on the core ring structure.

N-1 Position: The N-1 position of the indolin-2-one ring is a key site for modification that can significantly impact biological activity. While many potent indolin-2-one-based inhibitors are unsubstituted at this position, the introduction of certain groups can modulate activity. For instance, the presence of an N-aryl fragment can affect anticancer actions. Studies have shown that the addition of an N-phenyl group can improve activity against certain cancer cell lines. Conversely, for some biological targets, an unsubstituted N-1 position with a hydrogen atom is considered essential for potent agonist properties at certain receptors. nih.gov The absence of an alkyl group at the nitrogen position has been linked to limited activity in some contexts. beilstein-journals.org

C-3 Position: The C-3 position is a critical point for introducing diversity and has been extensively studied. The substituent at this position directly influences the compound's interaction with the target's binding site. Modifications at C-3 have led to the development of selective inhibitors for various kinases. For example, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring have shown high selectivity towards EGF and Her-2 receptor tyrosine kinases (RTKs). nih.govnih.gov In contrast, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for VEGF (Flk-1) RTK activity. nih.govnih.gov The C3 position is considered the most reliable for connecting other molecular fragments to the indolinone ring. nih.gov

| Ring Position | Type of Substituent | Influence on Biological Activity |

|---|---|---|

| N-1 | Unsubstituted (H) | Often essential for potent agonist activity at certain receptors. nih.gov |

| Alkyl Group | Absence can lead to limited activity in some cancer cell lines. beilstein-journals.org | |

| Aryl Group | Can enhance anticancer activity against specific cell lines. beilstein-journals.org | |

| C-3 | Substituted Benzylidene | Bulky groups can confer selectivity for EGF and Her-2 RTKs. nih.govnih.gov |

| Five-membered Heteroaryl | Can confer high specificity for VEGF (Flk-1) RTK. nih.govnih.gov | |

| C-5 | Halogen (e.g., Chloro) | Often an essential requirement for potent biological activity. nih.gov |

| C-6 | Methoxy Group | Associated with strong cytotoxic activity in MCF-7 cells. beilstein-journals.org |

Role of Halogen and Methyl Groups in Modulating Pharmacological Effects

The specific combination of a chlorine atom at the C-5 position and a methyl group at the C-6 position in 5-Chloro-6-methylindolin-2-one is significant for its pharmacological profile.

Halogen Group (Chlorine): The presence of a halogen, particularly chlorine, on an aromatic ring can significantly impact a molecule's biological activity. nih.gov In the context of indolin-2-one analogues, a halogen substituent at the C-5 position is frequently a key requirement for potent activity. nih.gov Chlorine, being an electron-withdrawing group, alters the electronic distribution of the aromatic ring, which can enhance binding interactions with biological targets. Furthermore, its size and lipophilicity can contribute to improved membrane permeability and metabolic stability. nih.gov The C-Cl bond is relatively stable, allowing for its incorporation into diverse pharmacologically valuable structures. nih.gov

Methyl Group: Alkyl groups like the methyl group at the C-6 position also play a crucial role in fine-tuning the pharmacological properties of a drug molecule. The methyl group is hydrophobic and can influence the compound's solubility, lipophilicity, and ability to cross biological membranes. These properties are critical for pharmacokinetics, including absorption and distribution. By occupying a specific space within a receptor's binding pocket, a methyl group can enhance binding affinity and selectivity. It can also act as a shield against enzymatic degradation, thereby increasing the metabolic stability and prolonging the half-life of the compound.

| Substituent | Position | Role in Modulating Pharmacological Effects |

|---|---|---|

| Chlorine | C-5 | Essential for potent activity in many analogues nih.gov, influences electronic properties, enhances binding, and can improve metabolic stability. nih.gov |

| Methyl | C-6 | Modulates lipophilicity and membrane permeability, can enhance binding affinity and selectivity, and may increase metabolic stability. |

Impact of Side Chain Modifications on Efficacy and Selectivity

Modifications to the side chains attached to the indolin-2-one core, particularly at the C-3 position, are a cornerstone of developing analogues with improved efficacy and selectivity.

The nature of the side chain can dramatically alter the therapeutic profile of the compound. For example, an extended side chain at the C-3 position has been shown to yield high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.govnih.gov The strategic design of side chains can also influence the balance between ionic and electronic conduction in certain applications, which can be critical for achieving the desired biological response. Furthermore, side chains can be engineered to provide chemical linkages for attaching other molecules, such as ligands or enzymes, to enhance selectivity.

Crystallographic studies of indolin-2-one analogues bound to their targets have revealed that certain positions on appended rings, such as the C-4' position on a pyrrole (B145914) ring attached at C-3, are exposed to the solvent. This provides an opportunity to modify the hydrophilicity of the molecule by introducing different N-substituents at this position, which can further enhance biological activities. The introduction of a 2-(ethyl-amino)ethylcarbamoyl group at this position has been shown to notably enhance antitumor activities. researchgate.net

| Side Chain Modification | Impact on Efficacy and Selectivity |

|---|---|

| Extended Side Chain at C-3 | Can lead to high potency and selectivity for specific receptor tyrosine kinases like PDGF and VEGF. nih.govnih.gov |

| Modification of Hydrophilicity | Adjusting hydrophilicity through side chain substituents can enhance overall biological activity. researchgate.net |

| Introduction of Specific Functional Groups | A 2-(ethyl-amino)ethylcarbamoyl group on a C-3 pyrrole ring significantly boosted antitumor activity. researchgate.net |

Stereochemical Considerations in Structure-Activity Relationship Studies

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. Since biological systems, such as enzymes and receptors, are chiral, they can exhibit different affinities and activities for different enantiomers of a chiral drug.

For a chiral drug, the two enantiomers should be considered as two distinct drugs, as they can have significantly different biological and pharmacological properties. biomedgrid.com One enantiomer may be biologically active (the eutomer), while the other (the distomer) may be inactive, less active, or even produce undesirable or toxic effects. mdpi.com Therefore, the three-dimensional arrangement of atoms in a molecule is paramount for its biological function.

In the context of indolin-2-one analogues, if a chiral center is present, the different stereoisomers can exhibit varied biological activities. For instance, the (S)-enantiomer of the chiral drug valsartan (B143634) is significantly more active than its (R)-enantiomer. mdpi.com The development of single-enantiomer drugs can offer greater selectivity for biological targets, an improved therapeutic index, and better pharmacokinetic profiles compared to a racemic mixture. biomedgrid.com While specific stereochemical studies on this compound are not widely reported, the general principles of stereochemistry in drug action strongly suggest that if this molecule or its analogues possess chirality, the biological activity would likely reside predominantly in one enantiomer. The synthesis and evaluation of individual enantiomers would be a crucial step in the optimization of such compounds. The creation of an additional chiral center during the synthesis of analogues, for example at C-10 in artesunate, necessitates the characterization of the resulting epimers, as they can have different biological profiles.

Mechanistic Insights into Biological Activities of 5 Chloro 6 Methylindolin 2 One Derivatives

Molecular Mechanisms of Anti-Inflammatory Action

Derivatives of 5-Chloro-6-methylindolin-2-one have demonstrated notable anti-inflammatory effects, which are attributed to their modulation of key pathways in the inflammatory response.

Cyclooxygenase (COX) Pathway Modulation

The anti-inflammatory properties of certain this compound derivatives are linked to their influence on the cyclooxygenase (COX) pathway. The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Indole (B1671886) derivatives, in general, have been investigated as inhibitors of the COX pathway, aiming for selective inhibition of COX-2 to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Research into a specific derivative, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, has shown that it acts as a prodrug for a known COX-2 inhibitor. This suggests that its anti-inflammatory and analgesic activities are comparable to those of established COX-2 inhibitors, functioning by blocking the production of pro-inflammatory prostaglandins. nih.gov The selective inhibition of COX-2 is a critical mechanism for mitigating inflammation while potentially offering a better safety profile concerning gastric issues. nih.gov

| Compound | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivative (S3) | COX-2 | Selective inhibition of enzyme expression | Significant anti-inflammatory activity with gastric sparing activity |

Cellular Migration Inhibition Mechanisms

The inflammatory response involves the migration of immune cells, such as neutrophils, to the site of inflammation. The ability to inhibit this cellular migration is a key aspect of anti-inflammatory therapy. Derivatives of this compound have been shown to interfere with this process.

Antikininase Activity and Related Signaling Pathways

The indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors. growingscience.comresearchgate.netscirp.org Modifications to this core structure have led to the discovery of potent and selective inhibitors of various protein kinases, which play critical roles in cell signaling, proliferation, and survival. nih.gov While direct studies on this compound derivatives are limited in this context, the known activities of the broader indolin-2-one class provide mechanistic insights into their potential antikinase effects.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of the indolin-2-one core are recognized as critical structures in the development of inhibitors for Receptor Tyrosine Kinases (RTKs). growingscience.comcancertreatmentjournal.com These enzymes are crucial in signaling pathways that regulate cell growth, differentiation, and angiogenesis. Dysregulation of RTK activity is a hallmark of many cancers.

The substitution pattern on the indolin-2-one ring plays a significant role in determining the selectivity and potency of RTK inhibition. acs.orgnih.gov For example, certain substitutions can lead to selective inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both of which are key drivers of angiogenesis. cancertreatmentjournal.com Other modifications can confer selectivity towards the epidermal growth factor receptor (EGFR) and Her-2. acs.orgnih.gov Therefore, it is plausible that this compound derivatives could be designed to selectively target specific RTKs, thereby interfering with cancer-related signaling pathways.

| Derivative Type | Selective Target | Therapeutic Implication |

|---|---|---|

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) RTK | Anti-angiogenesis |

| 3-(substituted benzylidenyl)indolin-2-ones with bulky phenyl groups | EGF and Her-2 RTKs | Inhibition of tumor cell proliferation |

| Indolin-2-one with an extended side chain at C-3 | PDGF and VEGF (Flk-1) RTKs | Anti-angiogenesis and tumor growth inhibition |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. The indolin-2-one scaffold has been utilized to develop inhibitors of CDKs. mdpi.com

Recent research has focused on designing indolin-2-one derivatives as inhibitors of specific CDKs, such as CDK8, which is involved in inflammatory and fibrotic signaling pathways. researchgate.netnih.gov By targeting CDKs, these compounds can induce cell cycle arrest and inhibit the proliferation of cancer cells. The design of this compound derivatives could potentially be optimized to achieve potent and selective inhibition of specific CDKs, offering a therapeutic strategy for cancers characterized by cell cycle dysregulation. mdpi.com A study on novel Indolin-2-one based molecules showed that a particular compound had a 4.8-fold higher inhibitory effect against CDK-2 than a reference compound. mdpi.com

FLT3 and PIM Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) is an RTK that is frequently mutated in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.gov The indolin-2-one structure has served as a basis for the development of potent FLT3 inhibitors. nih.govankara.edu.tr Some of these derivatives have demonstrated superior efficacy in FLT3-dependent AML cell lines compared to established multi-kinase inhibitors like sunitinib. nih.gov The design of novel this compound derivatives could lead to selective and potent FLT3 inhibitors for the treatment of AML. nih.gov

The PIM kinases are a family of serine/threonine kinases that are implicated in cell survival and proliferation, and their overexpression is associated with various cancers. While direct evidence linking this compound to PIM kinase inhibition is not available, the broader class of indole-containing compounds has been explored for this activity. Given the structural similarities, it is conceivable that derivatives of this compound could be developed as PIM kinase inhibitors.

| Target Kinase | Therapeutic Area | Reported Activity of Indolin-2-one Derivatives |

|---|---|---|

| FLT3 | Acute Myeloid Leukemia (AML) | Potent and selective inhibition of FLT3-dependent cell proliferation |

| CDK8 | Idiopathic Pulmonary Fibrosis, Cancer | Inhibition of fibrotic and inflammatory signaling pathways |

| PAK4 | Cancer | Inhibition of cell migration and invasion |

Mechanisms of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of various heterocyclic compounds, including derivatives of indolin-2-one, are often attributed to their ability to interfere with essential cellular processes in microorganisms. These mechanisms can range from disrupting cell wall synthesis and membrane integrity to inhibiting crucial enzymatic pathways necessary for pathogen survival and proliferation. The specific substitutions on the indolinone core, such as the chloro and methyl groups in this compound, play a significant role in modulating this biological activity by influencing factors like lipophilicity, electronic distribution, and steric interactions with target biomolecules.

A key mechanism underlying the antibacterial activity of certain heterocyclic compounds is the inhibition of bacterial two-component systems (TCS). nih.govmdpi.com A TCS is a primary signal transduction pathway in bacteria that allows them to sense and respond to environmental changes. nih.govmdpi.com This system is typically composed of a membrane-bound sensor histidine kinase (HK) and a corresponding response regulator (RR). nih.gov The process begins when the HK autophosphorylates a conserved histidine residue in response to an external stimulus. This phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it to regulate the expression of target genes involved in processes like virulence, antibiotic resistance, and biofilm formation. mdpi.com

Derivatives of this compound are investigated for their potential to disrupt this pathway by targeting the histidine kinase. The primary mechanism of inhibition is the blockade of the HK's autophosphorylation activity. nih.gov By binding to the ATP-binding pocket of the HK, these inhibitor molecules can prevent the transfer of the gamma-phosphate from ATP to the histidine residue. This action effectively halts the entire signaling cascade, leaving the bacterium unable to adapt to environmental stresses, which can lead to growth inhibition or cell death. The absence of typical TCS pathways in humans makes histidine kinases an attractive and selective target for developing novel antibacterial drugs with potentially fewer side effects. nih.gov While many heterocyclic compounds have been shown to function through this mechanism, the antibacterial action of some may also involve other effects, such as compromising the integrity of the bacterial cell membrane. nih.gov

Table 1: Overview of Histidine Kinase Inhibition Mechanism

| Step in Pathway | Role of Histidine Kinase (HK) | Mechanism of Inhibition by Small Molecules | Consequence of Inhibition |

| 1. Signal Sensing | Detects environmental stimuli. | N/A | N/A |

| 2. Autophosphorylation | Binds ATP and phosphorylates a key histidine residue. | Inhibitor binds to the ATP-binding site, preventing phosphorylation. nih.gov | Halts the signal transduction cascade at its inception. |

| 3. Phosphotransfer | Transfers the phosphoryl group to the Response Regulator (RR). | Cannot occur as the HK is not phosphorylated. | The RR remains inactive. |

| 4. Gene Regulation | Activated RR would normally regulate gene expression. | Target genes for virulence, resistance, and survival are not expressed. | Bacterial growth is inhibited; bactericidal or bacteriostatic effect. |

Antiviral Mechanisms of Action, Including HIV-1 Replication Inhibition

The antiviral strategies for indolin-2-one derivatives and other heterocyclic compounds involve targeting various stages of the viral life cycle. nih.gov These stages include viral entry into the host cell, replication of the viral genome, synthesis of viral proteins, and the assembly and release of new virions. nih.govebsco.com

For Human Immunodeficiency Virus Type 1 (HIV-1), a primary target is the enzyme reverse transcriptase (RT). HIV-1 is a retrovirus that relies on RT to convert its RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov Inhibitors can block this process in two main ways. Nucleoside reverse transcriptase inhibitors (NRTIs) act as chain terminators after being incorporated into the growing viral DNA strand. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inactivates it. nih.gov

Another critical target is the inhibition of viral entry. This can be achieved by blocking the interaction between viral surface glycoproteins (like gp120 in HIV) and host cell receptors (like CD4), or by preventing the fusion of the viral and cellular membranes. ebsco.commdpi.com Furthermore, some antiviral compounds function by inhibiting other essential viral enzymes, such as protease, which is required for the maturation of new viral particles, or integrase, which facilitates the integration of viral DNA into the host genome. semanticscholar.org Derivatives containing halogen substituents have been specifically investigated for their anti-HIV-1 activity, where they may act as potent inhibitors of these key viral processes. nih.gov

Antioxidant and Free Radical Scavenging Mechanisms

Indolic compounds, including derivatives of indolin-2-one, are recognized for their antioxidant properties. researchgate.net The primary mechanism behind this activity is their ability to scavenge harmful free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal metabolism and can cause oxidative damage to cells, proteins, and DNA. mdpi.comsemanticscholar.org

The free radical scavenging activity of these compounds typically occurs through two main pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For indolin-2-one derivatives, the N-H group of the indole ring is a primary site for hydrogen donation. The resulting radical on the antioxidant molecule is stabilized by resonance, making it significantly less reactive than the original free radical. semanticscholar.org

Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical, converting the radical into an anion, which is then typically protonated by the solvent. The antioxidant molecule becomes a radical cation. semanticscholar.org

The efficiency of these mechanisms is influenced by the chemical structure of the derivative. For instance, electron-donating groups (like the methyl group in this compound) on the aromatic ring can enhance antioxidant capacity by increasing the stability of the resulting antioxidant radical. Lignans containing catechol (3,4-dihydroxyphenyl) moieties, for example, show very high radical scavenging capacity. nih.gov The ability of these compounds to neutralize radicals prevents the initiation and propagation of chain reactions that lead to cellular damage. nih.gov

Aldose Reductase Inhibitory Mechanisms

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose into sorbitol. nih.govunits.it Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states associated with diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol in tissues. units.it This accumulation creates osmotic stress and subsequent oxidative stress, contributing to long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. units.itnih.gov

Derivatives of this compound can act as aldose reductase inhibitors (ARIs). The mechanism of action involves binding to the active site of the aldose reductase enzyme, thereby preventing it from converting glucose to sorbitol. nih.gov These small molecule inhibitors typically form interactions with key residues within the enzyme's substrate-binding pocket or with the NADPH cofactor. researchgate.net By blocking the active site, ARIs competitively or non-competitively inhibit the enzyme's function. This inhibition reduces the production and accumulation of sorbitol, thereby mitigating the osmotic and oxidative stress that drives the progression of diabetic complications. nih.gov The development of potent and specific ARIs is a significant therapeutic strategy for managing these conditions. mdpi.com

MDM2 Inhibition Mechanisms

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis. nih.govmdpi.com Murine double minute 2 (MDM2) is a primary negative regulator of p53. semanticscholar.org MDM2 binds directly to p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway. nih.gov In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2. semanticscholar.org

A promising cancer therapeutic strategy involves disrupting the MDM2-p53 interaction to reactivate p53's tumor-suppressing function. mdpi.comsemanticscholar.org The interaction between p53 and MDM2 is mediated by the binding of three key hydrophobic amino acid residues of p53—Phe19, Trp23, and Leu26—into a deep hydrophobic pocket on the surface of MDM2. nih.gov

Derivatives featuring a 6-chloroindole (B17816) moiety, which is structurally related to this compound, have been designed as potent MDM2 inhibitors. nih.gov The mechanism of these inhibitors is to act as a mimic of the Trp23 residue of p53. nih.gov The 6-chloroindole group fits into the Trp23 sub-pocket of MDM2, while other parts of the inhibitor molecule occupy the adjacent Phe19 and Leu26 pockets. nih.gov This binding physically blocks the p53-binding cleft on MDM2, preventing it from interacting with and degrading p53. The liberation of p53 from MDM2 control leads to its stabilization, accumulation, and the restoration of its tumor suppressor functions, ultimately leading to the selective death of cancer cells. nih.gov

Table 2: Key Interactions in MDM2 Inhibition

| p53 Hot-Spot Residue | Corresponding MDM2 Binding Pocket | Role of 6-Chloroindole Moiety in Inhibition |

| Phe19 | Phe19 Pocket | Other parts of the inhibitor molecule occupy this space. nih.gov |

| Trp23 | Trp23 Pocket | The 6-chloroindole group acts as a structural mimic, binding deeply within this pocket. nih.gov |

| Leu26 | Leu26 Pocket | Other parts of the inhibitor molecule occupy this space. nih.gov |

Future Research Directions and Unexplored Avenues for 5 Chloro 6 Methylindolin 2 One Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally sustainable methods for synthesizing 5-Chloro-6-methylindolin-2-one and its analogs. While classical methods for indole (B1671886) and oxindole (B195798) synthesis exist, modern synthetic chemistry offers opportunities to improve upon these routes. luc.edubeilstein-journals.org

Key areas for development include:

Catalytic Methods: Investigating novel transition-metal-catalyzed reactions, such as C-H activation or cross-coupling strategies, to construct the core structure or introduce the chloro and methyl substituents with high regioselectivity and yield.

Flow Chemistry: Implementing continuous flow synthesis processes can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

Green Chemistry Principles: Focusing on routes that utilize less hazardous solvents, reduce the number of synthetic steps (step economy), and minimize waste generation. This could involve exploring one-pot reactions or enzymatic transformations.

Novel approaches, such as the nucleophilic substitution reactions on activated chloroindolizines or the recyclization of oxazolo[3,2-a]pyridinium salts, could inspire new strategies for functionalizing the indolin-2-one core. nih.gov

Exploration of New Biological Targets and Therapeutic Applications for Indolin-2-one Derivatives

The indolin-2-one scaffold is renowned for its interaction with protein kinases, leading to anticancer agents like Sunitinib. nih.govekb.egekb.eg However, the therapeutic potential of this scaffold extends beyond oncology. Future investigations into this compound should aim to uncover novel biological targets and expand its therapeutic applications.

Derivatives of indolin-2-one have demonstrated a wide array of biological activities, suggesting that this compound could be a valuable starting point for developing agents for various diseases. mdpi.comnih.gov

Potential Therapeutic Areas for Exploration:

Neurodegenerative Diseases: Some indolin-2-one derivatives have been investigated as ligands for α-synuclein fibrils, which are implicated in Parkinson's disease. nih.gov The specific substitution pattern of this compound could be optimized for targeting protein aggregates in neurodegenerative conditions.

Inflammatory Conditions: Research has shown that certain 3-substituted-indolin-2-one derivatives possess potent anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com

Infectious Diseases: Novel indolin-2-one derivatives incorporating a thiazole (B1198619) moiety have been developed as inhibitors of dihydrofolate reductase (DHFR) and quorum sensing, showing promising antimicrobial and antibiofilm activities. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Application |

|---|---|---|

| Protein Kinases | VEGFR, PDGFR, TRKs, Aurora B, c-Src | Cancer, Angiogenesis-related diseases |

| Enzymes in Inflammatory Pathways | 5-Lipoxygenase (5-LOX), Cyclooxygenases (COX) | Inflammation, Pain |

| Microbial Targets | Dihydrofolate Reductase (DHFR) | Bacterial Infections |

| Protein Aggregates | α-Synuclein, Amyloid-beta | Neurodegenerative Diseases |

| Proteases | Human caseinolytic protease (HsClpP) | Cancer |

Advanced Computational Modeling for Rational Design and Lead Optimization

To accelerate the discovery process, advanced computational modeling should be a cornerstone of future research on this compound. Computer-aided drug design (CADD) techniques can provide deep insights into ligand-target interactions, predict pharmacokinetic properties, and guide the rational design of more potent and selective derivatives. tandfonline.comnih.gov

Key computational approaches to be employed:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives within the active sites of various biological targets, such as different protein kinases. researchgate.netaip.org

Quantitative Structure-Activity Relationship (3D-QSAR): To develop robust models (e.g., CoMFA and CoMSIA) that correlate the structural features of indolin-2-one analogs with their biological activity, enabling the design of new compounds with enhanced potency. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: To evaluate the stability of ligand-protein complexes over time, providing a more dynamic and realistic picture of the binding interactions. tandfonline.comnih.gov

In Silico ADMET Prediction: To computationally screen for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, helping to prioritize compounds with favorable drug-like profiles. nih.govnih.gov

These computational tools have been successfully used to design novel indolin-2-one derivatives as potent inhibitors of targets like Tropomyosin receptor kinases (TRKs) and Aurora B kinase. tandfonline.comresearchgate.net

Integration of Multi-Omics Technologies in Mechanistic Biological Studies

To fully understand the biological effects of this compound and its derivatives, future studies should integrate multi-omics technologies. This approach, which combines data from genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound, helping to elucidate its mechanism of action and identify biomarkers of response. astrazeneca.commdpi.com

Applications of Multi-Omics:

Target Identification: By analyzing changes in protein and metabolite levels in treated cells, researchers can identify the specific pathways and molecular targets affected by the compound.

Mechanism of Action: Multi-omics can reveal the downstream effects of target engagement, providing a comprehensive understanding of how the compound exerts its biological activity. For instance, metabolomics can map the impact of a drug on cellular metabolism. astrazeneca.com

Biomarker Discovery: Identifying genetic, proteomic, or metabolic signatures that correlate with sensitivity or resistance to the compound can aid in patient selection for future clinical trials.

Studies on indole metabolism have already demonstrated the power of these techniques to track metabolites throughout the body and understand their biological journey, a strategy that could be applied to follow the fate of this compound. mdpi.com

Investigation of Multi-Targeting Approaches for Complex Disease Treatment

Complex diseases such as cancer are often driven by multiple dysregulated pathways. ekb.eg Therefore, drugs that can modulate several targets simultaneously—so-called multi-target inhibitors—may offer superior efficacy compared to highly selective agents. ekb.eg The indolin-2-one scaffold has proven to be an excellent foundation for developing multi-kinase inhibitors. ekb.eg

Future research should explore the potential of this compound as a scaffold for creating multi-targeting agents. By strategically modifying its structure, it may be possible to design compounds that inhibit a specific combination of targets relevant to a particular disease.

For example, Sunitinib, an indolin-2-one derivative, potently inhibits several receptor tyrosine kinases, including VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth. ekb.eg A key research avenue would be to use this compound as a starting point to design new analogs capable of overcoming resistance to existing antiangiogenic agents by hitting a different profile of kinases or other relevant targets. ekb.eg

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-methylindolin-2-one, and what purification techniques ensure high yield and purity?

The synthesis of indolin-2-one derivatives typically involves aldol condensation or dehydration reactions. For example, analogous compounds like Z-4-chloroindolin-2-one derivatives were synthesized using substituted isatins, ketones, and diethylamine in methanol, followed by dehydration and recrystallization (e.g., isopropanol or petroleum ether) . To ensure purity, column chromatography or gradient recrystallization is recommended. Yield optimization may require adjusting reaction time, temperature, or stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?